molecular formula C16H21NO4 B4841015 8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4841015
M. Wt: 291.34 g/mol
InChI Key: ILMKONMQQINOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical formula C18H25NO3, and it has a molecular weight of 303.4 g/mol.

Mechanism of Action

The mechanism of action of 8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its binding to the 5-HT7 receptor and blocking its activity. This results in a decrease in the downstream signaling pathways that are activated by this receptor. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications for various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane are primarily related to its effects on the 5-HT7 receptor. This receptor is involved in the regulation of various physiological and pathological processes, including circadian rhythm regulation, mood regulation, and anxiety. By blocking the activity of this receptor, this compound has the potential to modulate these processes and provide therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high selectivity for the 5-HT7 receptor. This allows for more precise modulation of this receptor's activity and reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on 8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential area of research is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of research is the exploration of the therapeutic potential of this compound for various disorders, including anxiety, depression, and circadian rhythm disorders. Additionally, further studies on the mechanism of action of this compound and its downstream signaling pathways could provide valuable insights into the physiological and pathological processes that are regulated by the 5-HT7 receptor.

Scientific Research Applications

8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. This receptor is involved in various physiological and pathological processes, including circadian rhythm regulation, mood regulation, and anxiety.

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-19-14-5-3-4-13(12-14)15(18)17-8-6-16(7-9-17)20-10-11-21-16/h3-5,12H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMKONMQQINOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(3-ethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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